Aurora kinase inhibitor-3

Beschreibung

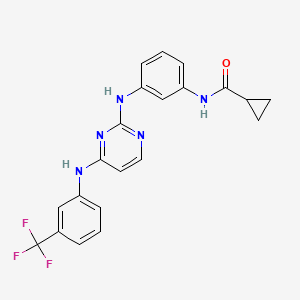

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[3-[[4-[3-(trifluoromethyl)anilino]pyrimidin-2-yl]amino]phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(11-14)26-18-9-10-25-20(29-18)28-17-6-2-5-16(12-17)27-19(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,27,30)(H2,25,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTDWGQDFJPTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)NC4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429557 | |

| Record name | Aurora Kinase Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879127-16-9 | |

| Record name | C-1368 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879127169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurora Kinase Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C-1368 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9Q3ZU9CRL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Aurora Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Aurora kinase inhibitors, with a specific focus on "Aurora kinase inhibitor-3" (also known as AKI-7169) and the well-characterized multi-kinase inhibitor ENMD-2076. This document details their molecular interactions, effects on signaling pathways, and the cellular consequences of their inhibitory action. It includes quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support research and drug development efforts in oncology.

Introduction to Aurora Kinases and Their Inhibition

The Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] In humans, this family consists of three members: Aurora A, Aurora B, and Aurora C.[2] These kinases are essential for critical mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1] Dysregulation and overexpression of Aurora kinases are frequently observed in various human cancers, leading to genomic instability and tumorigenesis.[3] This makes them attractive targets for anticancer drug development.[2]

Aurora kinase inhibitors are small molecules designed to block the enzymatic activity of these kinases, typically by competing with ATP for binding to the kinase's active site.[2] This inhibition disrupts the downstream signaling cascades that are essential for proper cell division, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Featured Inhibitors

This guide focuses on two illustrative Aurora kinase inhibitors:

-

This compound (AKI-7169): A potent and selective inhibitor of Aurora A kinase.

-

ENMD-2076: A multi-targeted kinase inhibitor with significant activity against Aurora kinases as well as kinases involved in angiogenesis.[4][5]

Quantitative Data: Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of this compound and ENMD-2076 against various kinases.

Table 1: Inhibitory Activity of this compound (AKI-7169)

| Target | IC50 (nM) |

| Aurora A | 42[6] |

| BMX | 386[6] |

| IGF-1R | 591[6] |

| SYK | 887[6] |

| c-Src | 1980[6] |

| TRKB | 2510[6] |

| BTK | 3550[6] |

| EGFR | >10,000[6] |

Table 2: Inhibitory Activity of ENMD-2076

| Target | IC50 (nM) |

| Flt3 | 1.86[7] |

| Aurora A | 14[7][8] |

| VEGFR3 (Flt4) | 15.9[7] |

| PDGFRα | 56.4[7] |

| VEGFR2 (KDR) | 58.2[7] |

| FGFR2 | 70.8[7] |

| FGFR1 | 92.7[7] |

| c-Kit | 120[9] |

| Aurora B | 350[7][9] |

| FGFR3 | 500[9] |

Mechanism of Action and Cellular Effects

Molecular Mechanism of Action

Aurora kinase inhibitors, including AKI-7169 and ENMD-2076, function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Aurora kinase domain, preventing the phosphorylation of downstream substrates.[2] This abrogation of kinase activity is the primary event that triggers a cascade of cellular consequences.

Cellular Effects

The inhibition of Aurora kinases leads to a variety of distinct cellular phenotypes, primarily related to defects in mitosis:

-

Inhibition of Aurora A: Primarily affects centrosome function and the formation of the bipolar mitotic spindle.[3][10] Inhibition of Aurora A leads to G2/M cell cycle arrest and the induction of apoptosis.[5][9]

-

Inhibition of Aurora B: As a component of the chromosomal passenger complex, Aurora B is crucial for proper chromosome segregation and cytokinesis.[11] Its inhibition can lead to endoreduplication (DNA replication without cell division) and polyploidy.

-

Anti-angiogenic Effects (ENMD-2076): ENMD-2076 also targets key kinases involved in angiogenesis, such as VEGFRs and FGFRs.[4][12] This dual activity allows it to not only target tumor cell proliferation but also inhibit the formation of new blood vessels that supply tumors with nutrients.[4]

Signaling Pathways

The following diagrams illustrate the Aurora A signaling pathway and the mechanism of its inhibition.

Caption: Aurora A Signaling Pathway and Inhibition.

Caption: Dual Mechanism of Action of ENMD-2076.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Aurora kinase inhibitors.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This assay measures the enzymatic activity of Aurora kinases by quantifying the amount of ADP produced in the kinase reaction.

Caption: In Vitro Kinase Activity Assay Workflow.

Protocol:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Dilute the Aurora kinase enzyme and substrate (e.g., Kemptide) in the kinase buffer.

-

Prepare a solution of ATP in kinase buffer.

-

-

Assay Setup:

-

In a 384-well plate, add the Aurora kinase inhibitor at various concentrations.

-

Add the diluted Aurora kinase enzyme to each well.

-

Initiate the reaction by adding the ATP/substrate mixture.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for 45-60 minutes.[13]

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]

-

Incubate at room temperature for 40 minutes.[14]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[14]

-

Incubate at room temperature for 30-45 minutes.[13]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a microplate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the Aurora kinase inhibitor for a specified period (e.g., 72 hours).[15]

-

-

MTT Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[16]

-

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[17]

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with the Aurora kinase inhibitor for the desired time.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

-

Fixation:

-

Wash the cells with ice-cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently.[19]

-

Incubate on ice for at least 30 minutes.[19]

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A (to prevent staining of RNA).[20]

-

Incubate in the dark at room temperature for 30 minutes.[20]

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

The fluorescence intensity of PI is directly proportional to the DNA content.

-

-

Data Analysis:

-

Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.[20]

-

Western Blotting for Phospho-Histone H3

This technique is used to detect the phosphorylation of Histone H3 at Serine 10, a direct substrate of Aurora B kinase, as a biomarker of inhibitor activity.

Protocol:

-

Protein Extraction:

-

Lyse inhibitor-treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use an antibody against total Histone H3 or a housekeeping protein (e.g., β-actin) as a loading control.

-

Conclusion

Aurora kinase inhibitors represent a promising class of targeted anticancer agents. A thorough understanding of their mechanism of action, including their specific molecular targets, the signaling pathways they modulate, and their ultimate cellular effects, is critical for their successful development and clinical application. This technical guide provides a foundational resource for researchers and drug developers working in this field, offering detailed quantitative data, experimental protocols, and visual aids to facilitate further investigation into these important therapeutic molecules.

References

- 1. apexbt.com [apexbt.com]

- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 879127-16-9 | CAS数据库 [m.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. texaschildrens.org [texaschildrens.org]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. broadpharm.com [broadpharm.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. benchchem.com [benchchem.com]

The Discovery and Synthesis of the Pan-Aurora Kinase Inhibitor SNS-314: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of SNS-314, a potent pan-Aurora kinase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to Aurora Kinases and SNS-314

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1][2] The three mammalian Aurora kinases—Aurora A, B, and C—are essential for various mitotic events, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][2] Overexpression of Aurora kinases is frequently observed in a wide range of human cancers, making them attractive targets for cancer therapy.[3]

SNS-314 is a novel and potent aminothiazole-derived urea (B33335) compound that acts as an ATP-competitive inhibitor of all three Aurora kinases.[2][3] It has demonstrated significant anti-tumor activity in preclinical models by inducing mitotic arrest, endoreduplication, and subsequent apoptosis in cancer cells.[2][3]

Quantitative Data

The following tables summarize the key quantitative data for SNS-314, demonstrating its potency and efficacy.

Table 1: In Vitro Kinase Inhibitory Activity of SNS-314

| Kinase Target | IC₅₀ (nM) |

| Aurora A | 9[1] |

| Aurora B | 31[1] |

| Aurora C | 6[1] |

| IC₅₀ values represent the concentration of SNS-314 required to inhibit 50% of the kinase activity in a biochemical assay. |

Table 2: In Vitro Anti-proliferative Activity of SNS-314 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| A2780 | Ovarian | 1.8[1] |

| CAL-62 | Anaplastic Thyroid | 2.6 - 26.6[4] |

| 8305C | Anaplastic Thyroid | 2.6 - 26.6[4] |

| 8505C | Anaplastic Thyroid | 2.6 - 26.6[4] |

| BHT-101 | Anaplastic Thyroid | 2.6 - 26.6[4] |

| HCT116 | Colon | 24[1] |

| PC-3 | Prostate | Not specified[1] |

| HeLa | Cervical | Not specified[1] |

| MDA-MB-231 | Breast | Not specified[1] |

| H-1299 | Lung | Not specified[1] |

| HT29 | Colon | 24[1] |

| IC₅₀ values represent the concentration of SNS-314 required to inhibit 50% of cell proliferation after a 96-hour incubation. |

Table 3: In Vivo Efficacy of SNS-314 in Human Tumor Xenograft Models

| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) |

| HCT-116 (Colon) | Bi-weekly for 3 weeks | 67.5 - 96.6[3] |

| PC-3 (Prostate) | Bi-weekly for 3 weeks | 67.5 - 96.6[3] |

| CALU-6 (NSCLC) | Bi-weekly for 3 weeks | 67.5 - 96.6[3] |

| MDA-MB-231 (Breast) | Bi-weekly for 3 weeks | 67.5 - 96.6[3] |

| Tumor growth inhibition was measured after a 3-week treatment period with unspecified doses of SNS-314. |

Synthesis of SNS-314

SNS-314, with the chemical name 1-(3-chlorophenyl)-3-[5-[2-(4-thieno[3,2-d]pyrimidinylamino)ethyl]-2-thiazolyl]urea, is synthesized through a multi-step process. A plausible synthetic route is outlined below.

Synthesis Workflow

Caption: A high-level overview of the synthetic workflow for SNS-314.

Detailed Experimental Protocol for Synthesis (Illustrative)

Step 1: Synthesis of the Thiazole (B1198619) Intermediate

A suitable thiazole derivative with a protected aminoethyl side chain is synthesized first. This typically involves the Hantzsch thiazole synthesis or a similar heterocyclic ring-forming reaction.

Step 2: Coupling of the Thieno[3,2-d]pyrimidine (B1254671) and Thiazole Moieties

The protected thiazole intermediate is then coupled with a reactive thieno[3,2-d]pyrimidine derivative, such as a 4-chloro-thieno[3,2-d]pyrimidine. This is typically achieved through a nucleophilic aromatic substitution reaction.

Step 3: Deprotection and Urea Formation

The protecting group on the aminoethyl side chain is removed. The resulting amine is then reacted with 3-chlorophenyl isocyanate in an appropriate solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) to form the final urea linkage, yielding SNS-314. The product is then purified by chromatography.

Mechanism of Action

SNS-314 functions as an ATP-competitive inhibitor of Aurora kinases A, B, and C.[3] By binding to the ATP-binding pocket of the kinases, it prevents the phosphorylation of their downstream substrates, which are critical for mitotic progression.

Aurora Kinase Signaling Pathway

Caption: Simplified signaling pathway of Aurora kinases and the inhibitory action of SNS-314.

The inhibition of Aurora kinases by SNS-314 leads to a cascade of cellular events, including:

-

Inhibition of Histone H3 Phosphorylation: A key substrate of Aurora B is histone H3. SNS-314 treatment leads to a dose-dependent decrease in the phosphorylation of histone H3 at Serine 10, a well-established biomarker of Aurora B activity.[3][5]

-

Defective Mitosis: Inhibition of Aurora A and B disrupts the formation of the mitotic spindle and the proper alignment of chromosomes.

-

Endoreduplication and Polyploidy: Cells treated with SNS-314 often bypass the mitotic checkpoint and re-replicate their DNA without dividing, leading to the formation of large, polyploid cells (>4N DNA content).[3]

-

Apoptosis: The accumulation of mitotic errors and genomic instability ultimately triggers programmed cell death (apoptosis).[3]

Key Experimental Protocols

Aurora Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of SNS-314 to inhibit the phosphorylation of a peptide substrate by Aurora kinases.

Workflow:

Caption: Workflow for the HTRF-based Aurora kinase inhibition assay.

Detailed Protocol:

-

Assay Buffer: Prepare a buffer containing 10 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 0.1% BSA, 0.05% Tween 20, and 1 mM DTT.

-

Reagent Preparation:

-

Dilute Aurora A, B, or C kinase to the desired concentration in assay buffer.

-

Prepare a solution of biotinylated histone H3 peptide substrate in assay buffer.

-

Prepare serial dilutions of SNS-314 in DMSO, then dilute further in assay buffer.

-

Prepare an ATP solution in assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the Aurora kinase, biotinylated peptide substrate, and SNS-314 solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 25°C for 1 hour.

-

Stop the reaction by adding EDTA.

-

Add the HTRF detection reagents: an anti-phospho-histone H3 antibody labeled with Europium cryptate and streptavidin labeled with XL665.

-

Incubate for 1 hour at room temperature.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at 620 nm and 665 nm.

-

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the concentration of SNS-314 to determine the IC₅₀ value.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of SNS-314 on the proliferation of cancer cell lines by quantifying the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.

Workflow:

Caption: Workflow for the BrdU cell proliferation assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with serial dilutions of SNS-314 and incubate for 96 hours.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2 hours at 37°C.

-

Fixation and Denaturation:

-

Remove the labeling solution and fix the cells with a fixing solution.

-

Denature the DNA by adding a denaturing solution (e.g., HCl).

-

-

Immunodetection:

-

Add an anti-BrdU antibody conjugated to peroxidase.

-

Incubate for 90 minutes at room temperature.

-

Wash the wells to remove unbound antibody.

-

-

Signal Development: Add a peroxidase substrate and incubate until a color change is observed.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Plot the absorbance against the concentration of SNS-314 to determine the IC₅₀ value for cell proliferation.

Histone H3 Phosphorylation Assay (Western Blot)

This assay is used to detect the level of phosphorylated histone H3 in cells treated with SNS-314, serving as a pharmacodynamic marker of Aurora B inhibition.

Workflow:

Caption: Workflow for the Western blot analysis of histone H3 phosphorylation.

Detailed Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with various concentrations of SNS-314 for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated histone H3 (Ser10) overnight at 4°C. A separate membrane or a stripped and re-probed membrane should be incubated with an antibody for total histone H3 as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated histone H3 compared to total histone H3.

Conclusion

SNS-314 is a potent pan-Aurora kinase inhibitor with significant anti-proliferative and pro-apoptotic activity in a broad range of cancer cell lines and in vivo tumor models. Its well-defined mechanism of action, centered on the inhibition of mitotic progression, makes it a valuable tool for cancer research and a potential candidate for further clinical development. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working in the field of oncology drug discovery.

References

- 1. Histone western blot protocol | Abcam [abcam.com]

- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 5. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Target Protein Binding of Aurora Kinase Inhibitor-3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Aurora Kinase Inhibitor III, focusing on its target protein interactions, binding affinities, and the experimental methodologies used for its characterization. It is intended to serve as a detailed resource for professionals in the fields of oncology research and drug development.

Introduction: The Aurora Kinase Family

Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating cell division, specifically during mitosis and meiosis.[1][2][3] In humans, the family consists of three highly homologous members: Aurora A, Aurora B, and Aurora C.[2][4] These kinases are critical for processes such as centrosome maturation, chromosome alignment and segregation, and cytokinesis.[4][5]

-

Aurora A (AURKA) is primarily involved in centrosome separation, maturation, and the assembly of the mitotic spindle.[4][5][6]

-

Aurora B (AURKB) is a key component of the Chromosomal Passenger Complex (CPC), which ensures the correct attachment of microtubules to kinetochores and regulates cytokinesis.[5][7][8][9]

-

Aurora C (AURKC) is most prominent in meiosis and shares functional overlap with Aurora B.[10][11]

Given their pivotal role in cell proliferation, the aberrant expression and activity of Aurora kinases are frequently associated with tumorigenesis and genetic instability, making them attractive targets for cancer therapy.[1][3][8][12]

Profile of Aurora Kinase Inhibitor III

Aurora Kinase Inhibitor III (also known as C-1368) is a potent, ATP-competitive small molecule inhibitor.[13][14] Its primary therapeutic potential lies in its ability to disrupt mitotic progression by targeting key regulators of cell division.

Target Protein Binding and Selectivity

Aurora Kinase Inhibitor III demonstrates high potency and selectivity for Aurora A kinase. The inhibitor's binding affinity has been quantified against a panel of kinases to establish its selectivity profile.

The inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50), demonstrates the compound's potency. The data below summarizes the binding profile of Aurora Kinase Inhibitor III and provides a comparative landscape with other notable Aurora kinase inhibitors.

Table 1: IC50 Profile of Aurora Kinase Inhibitor III

| Target Kinase | IC50 (nM) |

|---|---|

| Aurora A | 42 [15][16] |

| BMX | 386[15][16] |

| SYK | 887[15][16] |

| IGF-1R | 591[15][16] |

| c-Src | 1,980[15][16] |

| TRKB | 2,510[15][16] |

| BTK | 3,550[15][16] |

Table 2: Comparative IC50 Values of Pan-Aurora and Selective Inhibitors

| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Reference |

|---|---|---|---|---|

| AMG 900 | 5 | 4 | 1 | [17][18][19] |

| Danusertib (PHA-739358) | 13 | 79 | 61 | [5][17][18][19][20] |

| Tozasertib (VX-680) | 0.6 (Ki,app) | - | - | [12][18] |

| AZD1152-HQPA | 1,368 | 0.37 | - | [11] |

| MLN8054 | 4 | >160 | - | [17][20] |

| ZM 447439 | 110 | 130 | - |[17][19] |

Aurora Kinase Signaling and Point of Inhibition

Aurora kinases function within a complex signaling network to ensure the fidelity of mitosis. Aurora A activation, which is dependent on cofactors like TPX2, is a critical step for entry into mitosis.[21][22] It phosphorylates numerous substrates that are essential for centrosome separation and bipolar spindle assembly.[21] Aurora B, as part of the CPC, acts as a master regulator of chromosome-microtubule attachments.[11] Inhibition of these kinases leads to mitotic arrest and, ultimately, apoptosis in cancer cells.

Caption: Aurora Kinase signaling pathway during the G2/M transition and the inhibitory action of Aurora Kinase Inhibitor III.

Experimental Protocols

The characterization of kinase inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for key assays used to determine the binding affinity and thermodynamic properties of inhibitors like Aurora Kinase Inhibitor III.

This protocol describes a method to determine the IC50 value of an inhibitor by measuring the amount of ATP consumed during a kinase reaction. The ADP-Glo™ Kinase Assay is a common platform for this purpose.

Objective: To quantify the concentration-dependent inhibition of a target kinase by a test compound.

Materials:

-

Purified recombinant Aurora A kinase

-

Peptide substrate specific for Aurora A

-

Aurora Kinase Inhibitor III (or test compound)

-

ATP (at or near the Km for the kinase)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

DMSO

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of Aurora Kinase Inhibitor III in DMSO, starting from 10 mM. Then, create intermediate dilutions in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup:

-

Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

-

Add 10 µL of a 2X kinase/substrate mixture (containing purified Aurora A and its peptide substrate) to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

-

Kinase Reaction Initiation:

-

Add 10 µL of a 2X ATP solution to each well to initiate the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Reaction Termination and ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Luminescence Signal Generation:

-

Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used by a luciferase to produce light.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Subtract the background (no kinase) from all wells.

-

Normalize the data with respect to the positive (no inhibitor) and negative (high concentration of a known inhibitor) controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[23]

-

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and stoichiometry 'n').[24][25][26]

Objective: To determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n) of the inhibitor-kinase interaction.

Materials:

-

Highly purified recombinant Aurora A kinase (>98% purity)

-

Aurora Kinase Inhibitor III

-

Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 0.5 mM TCEP). The same buffer batch must be used for both the protein and the inhibitor to avoid heats of dilution.[27]

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze the purified Aurora A kinase extensively against the ITC buffer.

-

Dissolve the inhibitor in the final dialysis buffer. If DMSO is required for solubility, ensure the exact same concentration of DMSO is present in the kinase solution (typically <5%).[27]

-

Accurately determine the concentrations of both the kinase and the inhibitor.

-

Degas both solutions immediately before the experiment.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Fill the sample cell (typically ~200 µL) with the Aurora A kinase solution (e.g., 10-20 µM).

-

Load the injection syringe (typically ~40 µL) with the inhibitor solution (e.g., 100-200 µM, generally 10-fold higher than the protein concentration).[28]

-

-

Titration:

-

Perform an initial small injection (e.g., 0.4 µL) to be discarded during analysis, followed by a series of 18-20 larger injections (e.g., 2 µL each).

-

Allow the signal to return to baseline between injections. The spacing between injections should be sufficient for thermal equilibrium to be re-established (e.g., 150 seconds).

-

-

Control Experiment: Perform a control titration by injecting the inhibitor into the buffer-filled sample cell to measure the heat of dilution.

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat change per injection.

-

Subtract the heat of dilution from the raw binding data.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to kinase.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to calculate the KD, ΔH, and n.[26][28]

-

Caption: Standard workflow for determining binding thermodynamics using Isothermal Titration Calorimetry (ITC).

Conclusion

Aurora Kinase Inhibitor III is a selective and potent inhibitor of Aurora A kinase. Its well-defined binding profile, established through rigorous biochemical assays, highlights its potential as a targeted therapeutic agent. The methodologies described herein represent the standard for characterizing such inhibitors, providing the essential quantitative data needed to guide drug development efforts. A thorough understanding of the target binding, selectivity, and the underlying signaling pathways is paramount for the successful translation of kinase inhibitors from preclinical research to clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. apexbt.com [apexbt.com]

- 3. Aurora inhibitor - Wikipedia [en.wikipedia.org]

- 4. Aurora kinase - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are Aurora B inhibitors and how do they work? [synapse.patsnap.com]

- 10. What are Aurora C inhibitors and how do they work? [synapse.patsnap.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The role of Aurora-A inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. C-1368 | C21H18F3N5O | CID 9549303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. selleckchem.com [selleckchem.com]

- 16. caymanchem.com [caymanchem.com]

- 17. selleckchem.com [selleckchem.com]

- 18. selleckchem.com [selleckchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. selleckchem.com [selleckchem.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. rupress.org [rupress.org]

- 23. benchchem.com [benchchem.com]

- 24. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 26. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]

- 27. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 28. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

An In-Depth Technical Guide to the Cellular Pathways Affected by Aurora Kinase Inhibitor-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurora kinases are a family of serine/threonine kinases that serve as master regulators of mitotic progression, playing pivotal roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Their frequent overexpression in a multitude of human cancers has established them as compelling targets for anticancer drug development. Aurora Kinase Inhibitor-3 is a potent and highly selective small molecule inhibitor of Aurora A kinase. This technical guide delineates the core cellular pathways modulated by this inhibitor, presenting quantitative data on its selectivity, detailed experimental protocols for its characterization, and visual representations of the affected signaling networks. Inhibition of Aurora A by this compound disrupts the fidelity of mitosis, leading to cell cycle arrest, mitotic catastrophe, and subsequent induction of apoptosis, primarily through pathways involving mitotic checkpoint failure and modulation of key oncoproteins and tumor suppressors like MYCN and p53.

Introduction: The Role of Aurora Kinases in Cell Proliferation and Oncology

The Aurora kinase family, comprising Aurora A, B, and C in mammals, orchestrates the complex sequence of events required for a cell to divide successfully.[1][2][3] Aurora A is primarily associated with the centrosomes and spindle poles, where it governs centrosome separation and mitotic spindle assembly.[4][5] Aurora B, a component of the chromosomal passenger complex (CPC), is crucial for correcting kinetochore-microtubule attachments and ensuring accurate chromosome segregation and cytokinesis.[4][5] Given these essential functions, the dysregulation and overexpression of Aurora kinases are hallmarks of genomic instability and are frequently correlated with tumorigenesis and poor prognosis in various cancers.[1][2]

This compound emerges as a specific tool and potential therapeutic agent designed to target this pathway. It is a potent ATP-competitive inhibitor with high selectivity for Aurora A, making it an excellent candidate for dissecting the specific roles of this isoform and for therapeutic strategies aimed at cancers dependent on Aurora A activity.[6][7][8]

Core Signaling Pathways Affected by this compound

The primary mechanism of action for this compound is the direct inhibition of Aurora A's catalytic activity. This intervention triggers a cascade of downstream cellular events, primarily centered on the disruption of mitosis and the activation of cell death programs.

Disruption of Mitotic Progression

As a key regulator of mitotic entry and spindle formation, Aurora A inhibition leads to severe mitotic defects.[3][9] The inhibitor prevents the autophosphorylation of Aurora A on Threonine 288 (Thr288), a critical step for its activation.[3][9][10] The consequences include:

-

Failed Centrosome Separation: Aurora A activity is required for the separation of centrosomes, which form the poles of the mitotic spindle. Inhibition results in the formation of monopolar or multipolar spindles.[3][9]

-

G2/M Arrest: The presence of defective spindles activates the spindle assembly checkpoint (SAC), causing a transient arrest in the G2/M phase of the cell cycle.[3][9]

-

Mitotic Slippage and Polyploidy: Despite the initial arrest, cells often cannot maintain the SAC signal and exit mitosis without proper chromosome segregation or cytokinesis, a phenomenon known as "mitotic slippage."[9] This leads to the formation of polyploid cells (containing >4N DNA content), a state of gross genomic instability.[1][9]

Induction of Apoptosis

The genomic instability caused by mitotic failure is a potent trigger for programmed cell death (apoptosis). Cells that become polyploid following treatment with an Aurora A inhibitor are often targeted for elimination.[9][11]

-

Mitotic Catastrophe: The process of cell death initiated from failed mitosis is termed mitotic catastrophe. It is a primary outcome for cells treated with this compound.

-

p53-Dependent and -Independent Apoptosis: The tumor suppressor p53 is a critical sensor of polyploidy and DNA damage.[1] In p53-competent cells, it can trigger apoptosis following mitotic slippage.[11] However, Aurora A inhibition can also induce apoptosis in p53-deficient cells, indicating the activation of alternative, p53-independent cell death pathways.[9]

-

Caspase Activation: The execution of apoptosis involves the activation of a cascade of proteases called caspases. Inhibition of Aurora kinases has been shown to lead to the cleavage and activation of key caspases, such as caspase-3 and caspase-9, and the cleavage of substrates like Poly (ADP-ribose) polymerase (PARP).[4][12][13]

Modulation of Oncoprotein Stability: The MYCN Pathway

Beyond its canonical role in mitosis, Aurora A also regulates the stability of several proteins, including the potent oncoprotein MYCN, which is a key driver in neuroblastoma. Aurora A stabilizes MYCN in a kinase-independent manner by shielding it from ubiquitin-mediated degradation by the E3 ubiquitin ligase FBXW7.[3][9] Treatment with an Aurora A inhibitor can disrupt the Aurora A-MYCN complex, exposing MYCN to proteasomal degradation.[1][3] This provides a distinct, non-mitotic mechanism by which this compound can exert anti-tumor effects, particularly in MYCN-amplified cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]

- 3. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurora kinase and FGFR3 inhibition results in significant apoptosis in molecular subgroups of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. caymanchem.com [caymanchem.com]

- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 10. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antineoplastic effects of pharmacological inhibitors of aurora kinases in CSF3RT618I-driven cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pan-Aurora Kinase Inhibitor Danusertib Induces Apoptosis of Epstein–Barr Virus-transformed B-Cells Through Caspase and Endoplasmic Reticulum Stress Signaling | Anticancer Research [ar.iiarjournals.org]

The Role of Aurora Kinase Inhibitor-3 in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis and are frequently overexpressed in human cancers, making them compelling targets for therapeutic intervention. This technical guide provides an in-depth overview of a specific small molecule, Aurora kinase inhibitor-3, and its role in cell cycle regulation. While detailed cell-based studies on this particular inhibitor are not extensively published, this guide synthesizes the available biochemical data with the established functions of its primary target, Aurora kinase A, to provide a comprehensive understanding of its mechanism of action. This document includes quantitative data on the inhibitor's potency and selectivity, detailed protocols for key experimental assays used to characterize such compounds, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction to Aurora Kinases and Their Inhibition

The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in ensuring the fidelity of cell division.[1] Aurora A is primarily involved in centrosome maturation and separation, mitotic entry, and the formation of the bipolar spindle.[2] Aurora B, a component of the chromosomal passenger complex, is essential for chromosome condensation, proper kinetochore-microtubule attachments, and cytokinesis.[3] Aurora C's function is most prominent in meiosis, but it can compensate for Aurora B in some mitotic functions.[3] Dysregulation of Aurora kinase activity can lead to genomic instability, aneuploidy, and tumorigenesis, making them attractive targets for cancer therapy.[4]

Aurora kinase inhibitors are small molecules designed to block the ATP-binding site of these kinases, thereby preventing the phosphorylation of their downstream substrates and disrupting mitotic progression.[5] This guide focuses on This compound , a potent inhibitor of Aurora A.

Chemical Identity of this compound:

-

Systematic Name: N-(3-((4-((3-(trifluoromethyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)cyclopropanecarboxamide[6]

-

CAS Number: 879127-16-9[2]

-

Molecular Formula: C₂₁H₁₈F₃N₅O[2]

-

Molecular Weight: 413.4 g/mol [2]

Quantitative Data: Potency and Selectivity

This compound has been characterized biochemically for its inhibitory activity against Aurora A and a panel of other kinases. This data is crucial for understanding its potency and selectivity profile.

| Target Kinase | IC50 (nM) | Reference |

| Aurora A | 42 | [6][7] |

| BMX | 386 | [7] |

| BTK | 3,550 | [7] |

| IGF-1R | 591 | [7] |

| c-Src | 1,980 | [7] |

| TRKB | 2,510 | [7] |

| SYK | 887 | [7] |

| EGFR | >10,000 | [6] |

| Table 1: In vitro inhibitory potency (IC50) of this compound against a panel of kinases. Data is derived from cell-free assays. |

Mechanism of Action in Cell Cycle Regulation

Based on its high potency against Aurora A, the primary mechanism of action of this compound is the disruption of mitotic progression through the inhibition of Aurora A's functions.

Inhibition of Aurora A by this compound is expected to lead to:

-

Defective Centrosome Maturation and Separation: This results in the formation of monopolar or multipolar spindles, preventing the proper alignment of chromosomes at the metaphase plate.[2]

-

Mitotic Arrest: The spindle assembly checkpoint (SAC) detects these defects, leading to a transient arrest in mitosis.[8]

-

Mitotic Slippage and Aneuploidy: If the mitotic arrest is not sustained, cells may exit mitosis without proper chromosome segregation, a phenomenon known as mitotic slippage. This leads to the formation of aneuploid daughter cells.

-

Induction of Apoptosis: The resulting genomic instability and cellular stress can trigger programmed cell death (apoptosis), often in a p53-dependent or -independent manner.[8]

Signaling Pathways

The following diagram illustrates the central role of Aurora A in mitotic progression and how its inhibition by this compound can lead to cell cycle arrest and apoptosis.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the effects of an Aurora kinase inhibitor on cell cycle regulation.

In Vitro Kinase Assay

This protocol describes a luminescent-based assay to determine the IC50 of an inhibitor against a purified kinase.

Materials:

-

Purified recombinant Aurora A kinase

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Substrate peptide (e.g., Kemptide)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound

-

DMSO

-

White, opaque 96-well or 384-well plates

Procedure:

-

Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the inhibitor in kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

5 µL of serially diluted inhibitor or DMSO (for control).

-

10 µL of a mixture containing purified Aurora A kinase and substrate peptide in kinase assay buffer.

-

-

Initiate Reaction: Add 10 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for Aurora A.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details how to analyze the cell cycle distribution of a cell population following treatment with an inhibitor.

Materials:

-

Cancer cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of PBS.

-

-

Fixation: While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

-

Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

This protocol is for assessing the effect of the inhibitor on the expression and phosphorylation status of key cell cycle regulatory proteins.

Materials:

-

Treated cell pellets (from a parallel experiment to the cell cycle analysis)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Phospho-Histone H3 (Ser10), Cyclin B1, CDK1, p53, cleaved PARP)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cell pellets in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Visualization of Workflows and Relationships

Experimental Workflow for Kinase Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a novel kinase inhibitor.

Logical Relationship of Aurora A Inhibition to Cellular Fate

This diagram illustrates the logical progression from target inhibition to the ultimate cellular outcomes.

Conclusion

This compound is a potent and selective inhibitor of Aurora A kinase. While specific cell-based characterization of this compound is limited in the public domain, its biochemical profile strongly suggests that it functions as a potent disruptor of mitosis. By inhibiting Aurora A, this compound is predicted to induce defects in spindle formation, leading to mitotic arrest and subsequent apoptosis or aneuploidy in proliferating cells. The experimental protocols and workflows provided in this guide offer a robust framework for the further investigation of this compound and other similar compounds, facilitating a deeper understanding of their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. genecards.org [genecards.org]

- 3. researchgate.net [researchgate.net]

- 4. Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

Structural Analysis of Aurora Kinase Inhibitor-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy. This technical guide provides an in-depth structural analysis of Aurora Kinase Inhibitor-3, a potent and selective inhibitor of Aurora A kinase. We will delve into its inhibitory activity, selectivity profile, and the structural basis of its interaction with the Aurora kinase active site. This guide also outlines detailed experimental protocols for key assays and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction to Aurora Kinases

The Aurora kinase family in humans comprises three highly homologous members: Aurora A, Aurora B, and Aurora C. They are key regulators of cell division, ensuring the proper execution of mitosis.[1]

-

Aurora A is involved in centrosome maturation and separation, as well as the formation of the bipolar spindle.[2] Its overexpression is linked to tumorigenesis and is a hallmark of many cancers.[3]

-

Aurora B is a component of the chromosomal passenger complex and is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.

-

Aurora C shares functions with Aurora B and is primarily expressed in meiotic cells.

Given their critical roles in cell proliferation, the inhibition of Aurora kinases has emerged as a promising strategy in cancer treatment.

Quantitative Analysis of this compound

This compound is a potent inhibitor of Aurora A kinase. Its inhibitory activity and selectivity have been characterized against a panel of kinases.

| Kinase Target | IC50 (nM) |

| Aurora A | 42 |

| BMX | 386 |

| IGF-1R | 591 |

| SYK | 887 |

| c-Src | 1,980 |

| TRKB | 2,510 |

| BTK | 3,550 |

| EGFR | >10,000 |

Table 1: Inhibitory activity of this compound against a panel of kinases. Data sourced from Selleck Chemicals.

Structural Basis of Inhibition

While a specific co-crystal structure of this compound with Aurora A is not publicly available, the structural basis for its inhibition can be inferred from the vast number of existing structures of other inhibitors in complex with Aurora kinases.

The ATP-binding pocket of Aurora kinases, the target for most inhibitors, is located between the N- and C-terminal lobes of the kinase domain. Key features of inhibitor binding include:

-

Hinge Region Interaction: Inhibitors typically form one or more hydrogen bonds with the backbone of residues in the hinge region, mimicking the interaction of the adenine (B156593) moiety of ATP.[4]

-

Hydrophobic Pockets: The active site contains hydrophobic regions that can be exploited by inhibitors to enhance binding affinity and selectivity.[4]

-

Solvent-Exposed Region: Modifications to the solvent-exposed parts of the inhibitor can be used to fine-tune properties such as solubility and cell permeability without significantly affecting binding affinity.

The selectivity of inhibitors for Aurora A over Aurora B can be achieved by exploiting subtle differences in the amino acid residues within their active sites.[5]

Signaling Pathways and Experimental Workflows

Aurora Kinase Signaling Pathway

Aurora kinases are central nodes in the regulation of mitosis. Their activity is tightly controlled by phosphorylation and interaction with regulatory proteins. Downstream, they phosphorylate a multitude of substrates to orchestrate cell division.

Experimental Workflow for Structural Analysis

The structural analysis of a kinase inhibitor typically follows a multi-step process from initial screening to high-resolution structural determination.

Structure-Activity Relationship (SAR) for Aurora Kinase Inhibitors

The development of potent and selective Aurora kinase inhibitors relies on understanding the relationship between the chemical structure of a compound and its biological activity.

Experimental Protocols

In Vitro Aurora Kinase Activity Assay (ADP-Glo™ Luminescence Assay)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against an Aurora kinase.

Materials:

-

Recombinant active Aurora A or B kinase

-

Kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)

-

ATP

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test inhibitor compound dissolved in DMSO

-

96-well or 384-well plates

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a 1x Kinase Assay Buffer. Prepare a solution of the kinase substrate in the assay buffer.

-

Compound Dilution: Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute the compound into the 1x Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Reaction Setup:

-

Add the diluted test inhibitor or vehicle (DMSO in assay buffer) to the wells of the plate.

-

Add the kinase substrate to all wells.

-

Add the recombinant Aurora kinase to all wells except for the "no enzyme" control wells.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

-

Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a set period (e.g., 45-60 minutes).

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30-45 minutes.

-

Measure Luminescence: Read the luminescence signal using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

X-ray Crystallography of a Kinase-Inhibitor Complex

This protocol provides a general workflow for determining the three-dimensional structure of an Aurora kinase in complex with an inhibitor.

Materials:

-

Purified, homogenous, and concentrated Aurora kinase protein

-

Inhibitor compound

-

Crystallization screens and reagents

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

-

Cryoprotectant

-

Synchrotron X-ray source

Procedure:

-

Protein-Inhibitor Complex Formation (Co-crystallization):

-

Incubate the purified Aurora kinase protein with a molar excess of the inhibitor (typically 2-5 fold) for a sufficient time to allow complex formation. The inhibitor should be dissolved in a suitable solvent like DMSO.

-

-

Crystallization Screening:

-

Set up crystallization trials using the protein-inhibitor complex. This involves screening a wide range of conditions (precipitants, buffers, salts, and additives) to find conditions that yield well-ordered crystals. Vapor diffusion methods (sitting or hanging drop) are commonly used.

-

-

Crystal Optimization:

-

Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the concentrations of the components, temperature, and other parameters to obtain larger, single crystals suitable for X-ray diffraction.

-

-

Crystal Soaking (Alternative to Co-crystallization):

-

If crystals of the apo-protein (without the inhibitor) are available, the inhibitor can be introduced by soaking the crystal in a solution containing the inhibitor.

-

-

Cryo-protection and Crystal Harvesting:

-

Before exposing the crystal to X-rays, it must be cryo-cooled to minimize radiation damage. This is achieved by briefly soaking the crystal in a cryoprotectant solution (a solution that prevents ice formation) before flash-cooling it in liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.

-

Expose the crystal to a high-intensity X-ray beam and collect diffraction data as the crystal is rotated.

-

-

Data Processing and Structure Solution:

-

Process the diffraction images to determine the unit cell parameters, space group, and reflection intensities.

-

Solve the crystal structure using molecular replacement, using a known structure of a homologous kinase as a search model.

-

-

Model Building and Refinement:

-

Build an atomic model of the protein and the bound inhibitor into the resulting electron density map.

-

Refine the model against the experimental data to improve its agreement with the observed diffraction pattern and to ensure it has good stereochemistry.

-

-

Structural Analysis:

-

Analyze the final refined structure to determine the precise binding mode of the inhibitor, including all hydrogen bonds, hydrophobic interactions, and other contacts with the protein.

-

Conclusion

This compound demonstrates potent and selective inhibition of Aurora A kinase, a key target in oncology. While a definitive crystal structure is not yet in the public domain, analysis of its activity profile in the context of extensive structural data for other Aurora kinase inhibitors provides a strong basis for understanding its mechanism of action. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers engaged in the discovery and characterization of novel kinase inhibitors. Further structural studies on this specific compound would be invaluable for structure-based drug design efforts aimed at developing next-generation Aurora kinase inhibitors with improved efficacy and safety profiles.

References

- 1. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Characterization of Aurora Kinase Inhibitor-3 (Exemplar: Danusertib/PHA-739358)

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of Aurora Kinase Inhibitor-3, with a specific focus on the well-documented inhibitor Danusertib (PHA-739358) as a representative example. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Aurora kinase inhibition.

Introduction to Aurora Kinases

The Aurora kinase family, comprising Aurora A, Aurora B, and Aurora C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1][2][3] Their activities are tightly regulated throughout the cell cycle, peaking during mitosis to ensure the proper execution of processes such as centrosome maturation, chromosome segregation, and cytokinesis.[2] Dysregulation and overexpression of Aurora kinases are frequently observed in various human cancers, making them attractive targets for cancer therapy.[3][4][5] Aurora A is primarily involved in centrosome function and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome-microtubule attachments and cytokinesis.[1][6] Aurora C's function is less characterized but is thought to be important in meiosis.[1]

Quantitative Inhibitor Profiling

The in vitro potency and selectivity of an Aurora kinase inhibitor are critical parameters for its characterization. These are typically determined through biochemical assays that measure the inhibitor's ability to block the enzymatic activity of the target kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Below is a summary of the reported in vitro inhibitory activities of Danusertib (PHA-739358), which will serve as our "this compound" exemplar.

Table 1: In Vitro Kinase Inhibitory Profile of Danusertib (PHA-739358)

| Target Kinase | IC50 (nM) | Reference |

| Aurora A | 13 | [2][7][8] |

| Aurora B | 79 | [2][7][8] |

| Aurora C | 61 | [2][7][8] |

| Abl | Potent Inhibition (IC50 not specified) | [2][7] |

| Ret | Potent Inhibition (IC50 not specified) | [2][7] |

| Trk-A | Potent Inhibition (IC50 not specified) | [2][7] |

| FGFR1 | Cross-reactivity noted | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of kinase inhibitors. The following sections describe standard protocols for key experiments.

Biochemical Kinase Assays

These assays directly measure the ability of an inhibitor to block the phosphorylation of a substrate by a purified kinase.

Objective: To determine the IC50 value of the inhibitor against Aurora kinases A, B, and C.

Materials:

-

Recombinant active Aurora A, B, and C kinases

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[9]

-

ATP (Adenosine triphosphate)

-

Substrate (e.g., inactive histone H3 for Aurora B)[9]

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or radiolabeled ATP [γ-³²P]ATP)

-

Microtiter plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microtiter plate, add the kinase, the substrate, and the kinase buffer.

-

Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays

Cell-based assays are essential to confirm the activity of the inhibitor in a more biologically relevant context.

Objective: To determine the effect of the inhibitor on the growth of cancer cell lines.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Objective: To assess the inhibition of Aurora kinase activity within cells by measuring the phosphorylation of downstream substrates.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-phospho-Histone H3 (Ser10), total Aurora A, total Histone H3, and a loading control like GAPDH or β-actin)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Treat cells with various concentrations of the inhibitor for a defined time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight.

-

Wash the membrane and incubate with the appropriate secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

A reduction in the phosphorylation of Aurora A at Thr288 indicates inhibition of Aurora A, while a decrease in phospho-Histone H3 at Ser10 suggests inhibition of Aurora B.[8]

Signaling Pathways and Experimental Workflows

Visual representations of the biological context and experimental procedures can aid in understanding the inhibitor's mechanism of action.

Caption: Aurora Kinase Signaling Pathway in Cell Cycle Progression.

Caption: Workflow for In Vitro Characterization of Aurora Kinase Inhibitors.

Mechanism of Action and Cellular Phenotypes

Aurora kinase inhibitors can exhibit different cellular phenotypes depending on their selectivity for Aurora A versus Aurora B.

-

Selective Aurora A inhibition typically leads to defects in centrosome separation and spindle formation, resulting in a G2/M arrest with monopolar spindles.[2]

-

Selective Aurora B inhibition , or pan-Aurora inhibition that predominantly affects Aurora B, disrupts the alignment of chromosomes at the metaphase plate and interferes with the spindle assembly checkpoint. This often leads to a failure of cytokinesis, resulting in endoreduplication and the formation of polyploid cells.[2][11]

Danusertib (PHA-739358), despite inhibiting both Aurora A and B in biochemical assays, has been observed to predominantly induce an Aurora B inhibition phenotype in cellular contexts.[7] This is characterized by the accumulation of cells with 4N and 8N DNA content, indicative of endoreduplication.

Conclusion

The in vitro characterization of Aurora kinase inhibitors, exemplified here by Danusertib (PHA-739358), requires a multi-faceted approach encompassing biochemical potency assays, cell-based functional assays, and detailed phenotypic analysis. A thorough understanding of an inhibitor's potency, selectivity, and cellular mechanism of action is paramount for its preclinical and clinical development as a potential anti-cancer therapeutic. The methodologies and data presented in this guide provide a foundational framework for the rigorous evaluation of novel Aurora kinase inhibitors.

References

- 1. apexbt.com [apexbt.com]

- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 3. Aurora inhibitor - Wikipedia [en.wikipedia.org]

- 4. rupress.org [rupress.org]

- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]